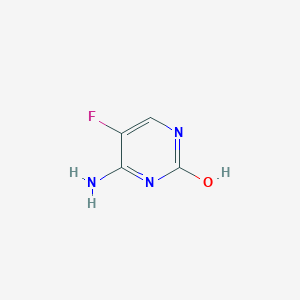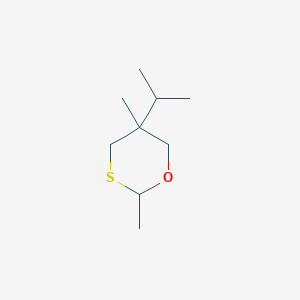
2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane, also known as DPTSO, is a sulfur-containing heterocyclic compound that has gained attention in scientific research due to its unique chemical properties. DPTSO is a cyclic sulfite ester that can be synthesized through various methods and has been found to have potential applications in the fields of organic synthesis, medicinal chemistry, and material science.
Mécanisme D'action
The mechanism of action of 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress in cells. 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane has been found to induce apoptosis in cancer cells through the activation of caspase-dependent and caspase-independent pathways.
Effets Biochimiques Et Physiologiques
2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane has been found to have various biochemical and physiological effects, including the induction of oxidative stress, DNA damage, and apoptosis in cancer cells. In animal studies, 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane has been found to have neuroprotective effects and to improve cognitive function in mice with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane is its high purity and yield when synthesized through the reaction of 2,5-dimethyl-2,5-hexanediol with sulfur trioxide. However, 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane is highly reactive and unstable, which can make it difficult to handle in lab experiments. Additionally, the mechanism of action of 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane. In medicinal chemistry, further studies are needed to determine the potential of 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane as an anticancer agent and a treatment for Alzheimer's disease. In material science, 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane can be further explored as a crosslinking agent for the synthesis of polymer networks with unique properties. Additionally, further studies are needed to understand the mechanism of action of 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane and to design experiments to study its effects in cells and animals.
Méthodes De Synthèse
2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane can be synthesized through several methods, including the reaction of 2,5-dimethyl-2,5-hexanediol with sulfur trioxide, the reaction of 2,5-dimethyl-2,5-hexanediol with sulfur dioxide and oxygen, and the reaction of 2,5-dimethyl-2,5-hexanediol with sulfuric acid and hydrogen peroxide. The most commonly used method is the reaction of 2,5-dimethyl-2,5-hexanediol with sulfur trioxide, which yields 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane with high purity and yield.
Applications De Recherche Scientifique
2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane has been extensively studied for its potential applications in various scientific fields. In organic synthesis, 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane has been used as a reagent for the synthesis of various organic compounds, including sulfones, sulfoxides, and sulfonamides. In medicinal chemistry, 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane has been found to have potential as an anticancer agent, as well as a potential treatment for Alzheimer's disease. In material science, 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane has been used as a crosslinking agent for the synthesis of polymer networks.
Propriétés
Numéro CAS |
124898-64-2 |
|---|---|
Nom du produit |
2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane |
Formule moléculaire |
C9H18OS |
Poids moléculaire |
174.31 g/mol |
Nom IUPAC |
2,5-dimethyl-5-propan-2-yl-1,3-oxathiane |
InChI |
InChI=1S/C9H18OS/c1-7(2)9(4)5-10-8(3)11-6-9/h7-8H,5-6H2,1-4H3 |
Clé InChI |
FZJZRILEYYXFBY-UHFFFAOYSA-N |
SMILES |
CC1OCC(CS1)(C)C(C)C |
SMILES canonique |
CC1OCC(CS1)(C)C(C)C |
Synonymes |
1,3-Oxathiane,2,5-dimethyl-5-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B48069.png)
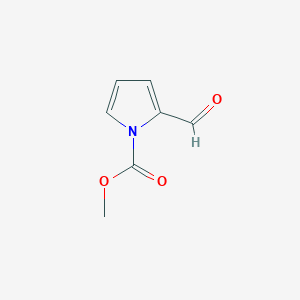
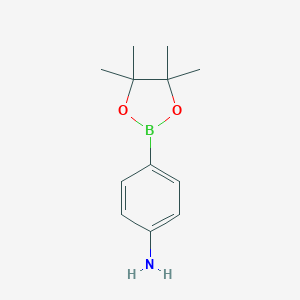
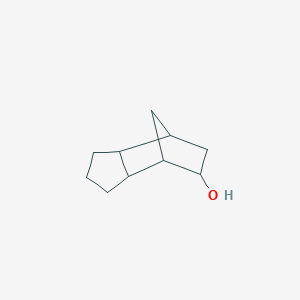
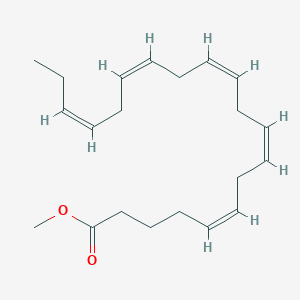
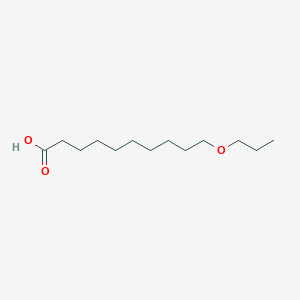
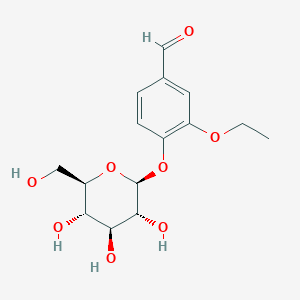
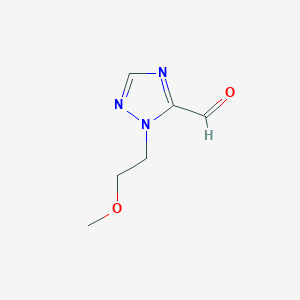
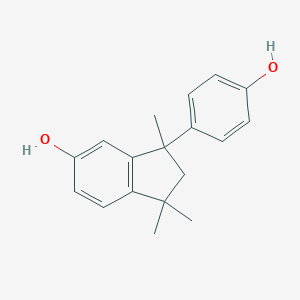


![Thiazolo[5,4-h]isoquinolin-2(1H)-one](/img/structure/B48097.png)
